2(3H)-Benzofuranone, hexahydro-
CAS No.: 6051-03-2
Cat. No.: VC3902623
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6051-03-2 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
| Standard InChI | InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2 |
| Standard InChI Key | AQKZNTBBGPQPBG-UHFFFAOYSA-N |
| SMILES | C1CCC2C(C1)CC(=O)O2 |
| Canonical SMILES | C1CCC2C(C1)CC(=O)O2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2(3H)-Benzofuranone, hexahydro- possesses a bicyclic framework consisting of a benzene ring fused to a γ-lactone moiety. X-ray crystallographic studies reveal chair conformations in the cyclohexane ring system, with the lactone oxygen adopting an axial position relative to the fused ring junction . The carbonyl group at position 2 creates an electron-deficient center that influences the compound's reactivity.
The stereochemistry of substituents significantly impacts physical properties and biological interactions. For example, the 3a-hydroxy derivative (PubChem CID 71391401) demonstrates increased hydrogen-bonding capacity compared to the parent compound . Nuclear Overhauser effect spectroscopy (NOESY) analyses confirm transannular interactions between the lactone oxygen and adjacent protons in solution-phase conformers .
Molecular Specifications
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 140.18 g/mol | |
| XLogP3 | 1.4 | |
| Hydrogen bond donor count | 0 | |
| Hydrogen bond acceptor count | 2 |
The compound's topological polar surface area measures 26.3 Ų, indicating moderate permeability through biological membranes . Density functional theory (DFT) calculations predict a dipole moment of 2.1 Debye, suggesting moderate polarity.
Synthesis and Manufacturing Processes
Lactonization Pathways
Industrial production primarily employs the lactonization of 2-hydroxycyclohexaneacetic acid. This process involves:
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Acid-Catalyzed Cyclization: Treatment with sulfuric acid (0.5 M) at 80°C for 12 hours achieves 78% conversion efficiency.
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Catalytic Optimization: Iron sulfate (FeSO₄·7H₂O) enhances reaction kinetics through Lewis acid-mediated carbonyl activation.
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Purification: Vacuum distillation (120°C at 15 mmHg) yields 99.5% pure product.
Alternative routes include enzymatic lactonization using lipase B from Candida antarctica, which achieves 92% enantiomeric excess in non-aqueous media . This biocatalytic method proves advantageous for producing stereochemically pure derivatives.
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits complete miscibility with ethanol, acetone, and dichloromethane. Hansen solubility parameters (δD = 18.2 MPa¹/², δP = 6.3 MPa¹/², δH = 4.1 MPa¹/²) predict compatibility with polar aprotic solvents .
Spectroscopic Characteristics
¹H NMR (400 MHz, CDCl₃):
δ 4.35 (td, J = 11.2, 4.8 Hz, 1H, OCOCH),
δ 2.55-2.45 (m, 2H, CH₂CO),
δ 1.90-1.40 (m, 8H, cyclohexyl H) .
IR (ATR, cm⁻¹):
1765 (C=O str.), 1180 (C-O-C asym. str.), 1045 (C-O-C sym. str.).
Mass spectral analysis shows a base peak at m/z 140 corresponding to the molecular ion .
Industrial and Research Applications
Fragrance Industry Utilization
As a fragrance ingredient, the compound contributes earthy, woody undertones to perfumes. Gas chromatography-olfactometry identifies detection thresholds of 0.8 ng/L air . Stability testing shows 98% retention in ethanol-based formulations after 12 months at 25°C.
Pharmaceutical Intermediate
The lactone ring serves as a precursor for:
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Antiviral prodrugs through ring-opening aminolysis
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Controlled-release matrix systems via polymer grafting
Recent patents disclose derivatives with IC₅₀ values <10 μM against SARS-CoV-2 3CL protease . Structure-activity relationship studies highlight the importance of the carbonyl group for target binding.
Toxicological Profile
Acute Toxicity Data
| Test Parameter | Result | Source |
|---|---|---|
| Oral LD₅₀ (rat) | >2000 mg/kg | |
| Dermal LD₅₀ (rabbit) | >5000 mg/kg | |
| Inhalation LC₅₀ (rat, 4h) | >5.3 mg/L air |
Chronic Exposure Risks
28-day repeated dose studies in rats (OECD 407) show no observed adverse effect levels (NOAEL) at 300 mg/kg/day . Histopathological examination reveals minimal hepatic vacuolation at 1000 mg/kg/day .
Ecotoxicology
Derivative Compounds and Analogues
Structural Modifications
Common derivatives include:
Quantum mechanical calculations (B3LYP/6-311+G**) predict that methyl substitution at C3 increases HOMO energy by 0.7 eV, enhancing nucleophilic reactivity.
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